molecular formula C30H50O5 B1173093 C.I. Acid blue 72 CAS No. 12219-17-9

C.I. Acid blue 72

Cat. No.: B1173093
CAS No.: 12219-17-9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C.I. Acid Blue 72, also known as Patent Blue V, is an acid dye that appears as a dark blue crystalline powder. It is soluble in water and acidic solutions, and it is known for its good light stability and durability. This compound is primarily used in the medical field as a living tissue dye and drug marker. It is commonly utilized in procedures such as lymph node tracing surgery and lymphatic ductoscopy to provide a visible marker .

Preparation Methods

C.I. Acid Blue 72 can be synthesized through various chemical reactions, including condensation, alkylation, nitration, and heavy ammonification of p-phenylenediamine and α-bromomethylphenol . The industrial production of this dye involves these reactions under controlled conditions to ensure the purity and quality of the final product. The specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired yield and efficiency.

Chemical Reactions Analysis

C.I. Acid Blue 72 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

C.I. Acid Blue 72 has a wide range of scientific research applications, including:

    Chemistry: It is used as a dye in various chemical analyses and experiments to provide visual markers.

    Biology: It is employed in staining biological tissues and cells to enhance visibility under a microscope.

    Medicine: It is used in medical procedures such as lymph node tracing and lymphatic ductoscopy to provide visible markers for surgeons.

    Industry: It is used in the dyeing of textiles, leather, paper, and other materials. .

Mechanism of Action

The mechanism of action of C.I. Acid Blue 72 involves its interaction with biological tissues and cells. The dye binds to specific molecular targets, such as proteins and nucleic acids, through ionic and covalent bonds. This binding results in the staining of the tissues and cells, making them visible under a microscope. The pathways involved in this process include the penetration of the dye into the cells and its subsequent binding to the target molecules .

Comparison with Similar Compounds

C.I. Acid Blue 72 can be compared with other similar compounds, such as:

    C.I. Acid Blue 113: Another acid dye used in similar applications, but with different chemical properties and molecular structure.

    C.I. Acid Blue 83: Known for its use in textile dyeing and printing, with different fastness properties compared to this compound.

    C.I. Acid Blue 90: Used in various industrial applications, with unique solubility and stability characteristics.

The uniqueness of C.I. Acid Blue 72 lies in its specific molecular structure, which provides excellent light stability and durability, making it suitable for medical and industrial applications .

Properties

CAS No.

12219-17-9

Molecular Formula

C30H50O5

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.